molecular formula C20H36O2 B1624431 ethyl (9E,12E)-octadeca-9,12-dienoate CAS No. 6114-21-2

ethyl (9E,12E)-octadeca-9,12-dienoate

Cat. No.: B1624431
CAS No.: 6114-21-2
M. Wt: 308.5 g/mol
InChI Key: FMMOOAYVCKXGMF-MVKOLZDDSA-N
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Description

ethyl (9E,12E)-octadeca-9,12-dienoate is a natural product found in Artemisia argyi and Dioscorea with data available.

Properties

IUPAC Name

ethyl (9E,12E)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8+,12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMOOAYVCKXGMF-MVKOLZDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046820
Record name Ethyl 9,12-octadecadienoic acid (9E,12E)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6114-21-2
Record name Ethyl 9,12-octadecadienoic acid (9E,12E)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9,12-Octadecadienoic acid, ethyl ester?

A1: The molecular formula of 9,12-Octadecadienoic acid, ethyl ester is C20H36O2. Its molecular weight is 308.5 g/mol.

Q2: What spectroscopic data is available for the characterization of 9,12-Octadecadienoic acid, ethyl ester?

A2: GC-MS (Gas Chromatography-Mass Spectrometry) is widely used to identify and quantify 9,12-Octadecadienoic acid, ethyl ester in various samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] NMR (Nuclear Magnetic Resonance) spectroscopy can further confirm its structure and provide detailed information about its chemical environment.

Q3: What is known about the stability of 9,12-Octadecadienoic acid, ethyl ester under various conditions?

A3: 9,12-Octadecadienoic acid, ethyl ester, being an unsaturated fatty acid ester, is susceptible to oxidation. [] Storage conditions, such as temperature, light exposure, and presence of antioxidants, can significantly influence its stability.

Q4: In which plant species has 9,12-Octadecadienoic acid, ethyl ester been identified?

A4: Research has identified 9,12-Octadecadienoic acid, ethyl ester in a diverse range of plants, including Pistia stratiotes [, ], Bougainvillea x buttiana [], Casearia tomentosa [], Pisonia alba [], Millingtonia hortensis [], Ixeris dentate [, ], Artemisia capiliaris [], Annona muricata [], Chelidonium majus [], Zea mays (corn silk) [], Stylissa carteri (marine sponge) [], Tetraena mongolica [], Jacaranda cuspidifolia [], Eremomastax speciosa [, ], Taiwanofungus camphoratus (fungus) [], Jatropha curcas [], Prosopis farcta [], Paeoniae Radix Rubra [], Nephrolepis Cordifolia [], Pachira aquatica [], Phragmytes vallatoria [], Houttuynia cordata [], Blueberry Seed Oil [], Brachystegia eurycoma [], Capparis Spinosa [], Ficus Carica [], Daphniphyllum macropodum [], Shiraia sp. (fungus) [], and Eriobotrya japonica [].

Q5: What potential applications have been explored for 9,12-Octadecadienoic acid, ethyl ester based on its presence in these plants?

A5: While 9,12-Octadecadienoic acid, ethyl ester itself hasn't been extensively studied in isolation, its presence in plants with known medicinal properties suggests potential avenues for further investigation. For example, Pistia stratiotes and Eichhornia crassipes, where this compound was found, are traditionally used for various ailments, hinting at possible anti-inflammatory, antimicrobial, or other therapeutic properties. [, ] Similarly, its identification in Millingtonia hortensis, traditionally used for antibacterial and anti-inflammatory purposes, warrants further research into its specific biological activities. []

Q6: Have studies identified other bioactive compounds present alongside 9,12-Octadecadienoic acid, ethyl ester in these plant extracts?

A6: Yes, research on these plants frequently reveals a complex mixture of bioactive compounds in addition to 9,12-Octadecadienoic acid, ethyl ester. For instance, Pistia stratiotes also contains compounds like n-Hexadecanoic acid and Stigmasterol. [] Similarly, Bougainvillea x buttiana extracts contain 3-O-Methyl-d-glucose, known for its antioxidant properties. []

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